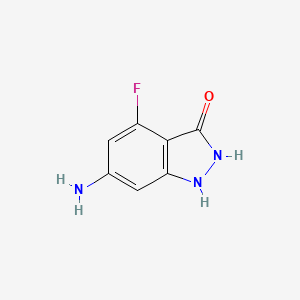

6-Amino-4-fluoro-1H-indazol-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-4-fluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPNYWYDYDFKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NNC2=O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646214 | |

| Record name | 6-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-09-2 | |

| Record name | 6-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-4-fluoro-1H-indazol-3-ol: Synthesis, Characterization, and Therapeutic Potential

Foreword: Unveiling a Novel Scaffold for Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical introduction to the novel chemical entity, 6-Amino-4-fluoro-1H-indazol-3-ol. In the ever-evolving landscape of medicinal chemistry, the indazole core has emerged as a privileged scaffold, present in a multitude of clinically approved drugs and investigational agents.[1][2] The strategic incorporation of fluorine and amino functionalities onto this versatile framework, as seen in this compound, presents a compelling opportunity for the development of next-generation therapeutics. This document provides a holistic overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data for its characterization, and an exploration of its potential biological activities, with a particular focus on its promise as a D-amino acid oxidase (DAAO) and kinase inhibitor.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a bicyclic indazole core. The strategic placement of a fluorine atom at the 4-position and an amino group at the 6-position is anticipated to significantly influence its electronic properties, membrane permeability, and metabolic stability, thereby enhancing its drug-like characteristics.[3]

The structure of this compound is presented below:

A summary of its key chemical identifiers and predicted physicochemical properties is provided in the table below. It is important to note that in the absence of experimental data, these values are derived from computational predictions.[4]

| Property | Value | Source |

| Molecular Formula | C₇H₆FN₃O | PubChem[4] |

| Molecular Weight | 167.14 g/mol | PubChem[4] |

| IUPAC Name | This compound | - |

| CAS Number | Not available | - |

| Predicted XLogP3 | 0.9 | PubChem[4] |

| Predicted Hydrogen Bond Donors | 3 | PubChem[4] |

| Predicted Hydrogen Bond Acceptors | 4 | PubChem[4] |

| Predicted Rotatable Bond Count | 0 | PubChem[4] |

| Predicted Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. | In-silico prediction[5][6] |

| Predicted Melting Point | >200 °C (decomposition) | In-silico prediction |

Proposed Synthesis Pathway

While a specific synthetic protocol for this compound has not been reported in the literature, a plausible and efficient two-step synthesis can be proposed based on established methodologies for the preparation of substituted indazoles.[2][7] The proposed route commences with the commercially available starting material, 2-amino-4-fluorobenzonitrile.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. 885522-68-9|6-Amino-4-fluoro-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C7H6FN3O) [pubchemlite.lcsb.uni.lu]

- 5. In silico prediction of aqueous solubility – classification models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Amino-4-fluoro-1H-indazol-3-ol: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities. This guide focuses on a specific, highly functionalized derivative, 6-Amino-4-fluoro-1H-indazol-3-ol. We delve into its fundamental physicochemical properties, established synthetic pathways, and critical role as a therapeutic agent, particularly in oncology. This document serves as a technical resource, elucidating the compound's mechanism of action as a kinase inhibitor and providing practical experimental context for its application in drug discovery pipelines.

Introduction: The this compound Scaffold

Indazole-containing compounds are prominent in modern pharmacology, with several derivatives approved as anticancer drugs, including axitinib and pazopanib. The 1H-indazole core provides a robust framework for creating potent and selective inhibitors of various protein kinases. The subject of this guide, this compound, is a meticulously designed analog where each substituent serves a distinct purpose:

-

The Indazole Core: A bicyclic aromatic system composed of fused benzene and pyrazole rings, it acts as an excellent bioisostere for other aromatic systems and provides a key hydrogen-bonding template for interacting with protein targets.

-

3-hydroxyl (-OH) group: This group exists in tautomeric equilibrium with a ketone, forming an indazolone. This feature is crucial for its chemical reactivity and biological interactions, often participating in critical hydrogen bonds within enzyme active sites.

-

6-amino (-NH2) group: This functional group can be a key interaction point with target proteins and serves as a synthetic handle for further molecular elaboration to enhance potency or modulate pharmacokinetic properties.

-

4-fluoro (-F) group: The strategic placement of a fluorine atom can significantly improve metabolic stability, membrane permeability, and binding affinity by altering the electronic properties of the aromatic ring and participating in favorable intermolecular interactions.

Collectively, these features make this compound a highly attractive starting point for the development of targeted therapies.

Physicochemical and Structural Characteristics

CAS Number and Tautomerism

A critical aspect of this molecule is its existence in tautomeric forms: the 1H-indazol-3-ol form and the 1,2-dihydro-indazol-3-one form. While distinct, they readily interconvert. The most commonly referenced CAS Number for this compound is 885520-09-2 , which formally corresponds to the keto tautomer, 6-amino-4-fluoro-1,2-dihydro-3H-indazol-3-one[1]. For the purpose of this guide, we will refer to the compound by its "-ol" name, acknowledging that it exists in equilibrium with its "-one" form. Annular tautomerism between 1H- and 2H-indazoles is also a known phenomenon, with the 1H-tautomer generally being the most thermodynamically stable[2][3].

Caption: Prototropic tautomerism of the indazole core.

Core Properties

The fundamental properties of this scaffold are summarized below. Data is derived from computational predictions and available chemical databases.

| Property | Value | Source |

| CAS Number | 885520-09-2 | ChemicalBook[1] |

| Molecular Formula | C₇H₆FN₃O | PubChem |

| Molecular Weight | 167.14 g/mol | PubChem |

| Monoisotopic Mass | 167.04948 Da | PubChem |

| InChI Key | ONPNYWYDYDFKIN-UHFFFAOYSA-N | PubChem |

| Predicted XlogP | 0.6 | PubChem |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Synthesis and Manufacturing

Retrosynthetic Analysis and Key Reactions

The synthesis of substituted 3-aminoindazoles commonly proceeds from corresponding fluorinated benzonitriles. A highly efficient and widely reported method involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine hydrate. This reaction is a cornerstone for creating the indazole core structure.

Step-by-Step Synthesis Protocol

This protocol outlines a general and adaptable method for synthesizing the this compound core, starting from a commercially available precursor.

Reaction: 2,6-Difluoro-4-nitrobenzonitrile to this compound.

Materials:

-

2,6-Difluoro-4-nitrobenzonitrile

-

Hydrazine hydrate (80% solution)

-

n-Butanol or Ethanol

-

Palladium on carbon (Pd/C) for reduction (or alternative reducing agent)

-

Hydrogen gas source (if using Pd/C)

Procedure:

-

Cyclization:

-

To a solution of 2,6-difluoro-4-nitrobenzonitrile (1 equivalent) in n-butanol, add hydrazine hydrate (2-3 equivalents).

-

Heat the reaction mixture to reflux (approx. 118°C for n-butanol) and monitor the reaction by TLC or LC-MS until the starting material is consumed. This step forms the 4-fluoro-6-nitro-1H-indazol-3-amine intermediate.

-

Upon completion, cool the mixture to room temperature, which may induce precipitation of the product. The crude product can be collected by filtration or extracted after pouring into water.

-

-

Reduction of Nitro Group:

-

Suspend the crude 4-fluoro-6-nitro-1H-indazol-3-amine in a suitable solvent like ethanol or methanol.

-

Add a catalytic amount of Pd/C (5-10 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction until the nitro-intermediate is fully converted to the desired 6-amino product.

-

Filter the reaction mixture through Celite to remove the palladium catalyst and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: General synthetic route to the target compound.

Applications in Drug Discovery: Mechanism of Action

Role as a Kinase Hinge-Binding Moiety

The 3-aminoindazole scaffold is a well-established "hinge-binding" fragment in kinase inhibitors[4]. The hinge region of a kinase is a flexible loop connecting the N- and C-lobes, and it forms critical hydrogen bonds with ATP. The amino group and pyrazole nitrogen atoms of the indazole core mimic the adenine portion of ATP, allowing it to anchor effectively in the ATP-binding pocket and block kinase activity.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Derivatives of the 6-amino-4-fluoro-indazole core have shown potent inhibitory activity against several receptor tyrosine kinases implicated in cancer cell proliferation, survival, and angiogenesis.

-

Fibroblast Growth Factor Receptors (FGFR): Aberrant FGFR signaling is a known driver in various cancers. Studies have shown that indazole derivatives are potent inhibitors of FGFR1 and FGFR2[5]. The presence of a fluorine atom at the 6-position of the indazole ring has been demonstrated to improve both enzymatic and cellular potency[5].

-

Vascular Endothelial Growth Factor Receptors (VEGFR): As key mediators of angiogenesis, VEGFRs are a prime target in oncology. The 3-aminoindazole scaffold has been successfully incorporated into potent VEGFR inhibitors[4][6].

-

Platelet-Derived Growth Factor Receptors (PDGFR): Similar to VEGFR, PDGFRs play a role in tumor growth and angiogenesis. Indazole-based compounds have been developed as multi-targeted inhibitors that also block PDGFR activity[3][6][7].

Signaling Pathway Visualization: FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway.

Alternative Mechanisms: D-Amino Acid Oxidase (DAAO) Inhibition

Beyond kinase inhibition, the 1H-indazol-3-ol scaffold has been identified as a potent inhibitor of D-amino acid oxidase (DAAO). DAAO is a key enzyme in the metabolism of D-serine, a co-agonist of the NMDA receptor in the brain. Inhibiting DAAO increases D-serine levels, which can enhance NMDA receptor function. This mechanism has positioned 6-fluoro-1H-indazol-3-ol as a potential therapeutic agent for schizophrenia.

Experimental Protocols: A Practical Guide

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method to assess the inhibitory activity of a compound against a specific protein kinase, such as FGFR1.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a this compound derivative.

Materials:

-

Recombinant human FGFR1 kinase

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (serial dilutions in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase detection reagents (e.g., LanthaScreen™, HTRF®, or ADP-Glo™)

-

Microplate reader compatible with the detection method

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute these into the assay buffer to achieve the desired final concentrations.

-

Reaction Setup: In a 384-well microplate, add the following in order:

-

Assay buffer

-

Test compound at various concentrations

-

Peptide substrate and ATP solution

-

-

Initiate Reaction: Add the FGFR1 enzyme to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation of the substrate to occur.

-

Stop Reaction & Detection: Add the detection reagent according to the manufacturer's instructions. This step typically stops the kinase reaction and generates a signal (e.g., fluorescence, luminescence) that is inversely proportional to the amount of phosphorylated substrate.

-

Data Acquisition: Read the plate using a compatible microplate reader.

-

Data Analysis: Plot the signal versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation and Considerations

-

A low IC₅₀ value (typically in the nanomolar range) indicates high potency.

-

It is crucial to run control experiments, including "no enzyme" and "no inhibitor" (DMSO vehicle) controls.

-

Counter-screens against other kinases are necessary to determine the selectivity profile of the compound.

-

Cellular assays should follow in vitro assays to confirm that the compound is active in a more complex biological environment.

Conclusion and Future Perspectives

This compound is a highly versatile and potent chemical scaffold. Its utility as a hinge-binding motif in kinase inhibitors is well-documented, leading to the development of targeted therapies against critical cancer pathways like FGFR, VEGFR, and PDGFR. Furthermore, its demonstrated activity as a DAAO inhibitor opens new avenues for its application in neuroscience. Future research will likely focus on synthesizing novel libraries based on this core, optimizing their pharmacokinetic profiles, and exploring their potential against a wider range of therapeutic targets. The inherent "drug-like" properties and synthetic tractability of this indazole core ensure its continued relevance in the field of medicinal chemistry.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Cui, J. J. G., et al. (2011). Structure-based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(18), 6342–6363.

- Ton-That, H., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(8), 1974-1978.

- Khan, I., & Al-Harrasi, A. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Molecules, 26(16), 4949.

- Polgár, T., et al. (2018). Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. Bioorganic & Medicinal Chemistry, 26(9), 2359-2370.

- Elguero, J., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420.

- Shukla, S., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4647-4652.

Sources

- 1. 6-AMINO-4-FLUORO-3-HYDROXYINDAZOLE CAS#: 885520-09-2 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benzyl N-[(2R)-1-[(2S,4R)-2-[[(2S)-6-amino-1-(1,3-benzoxazol-2-yl)-1,1-dihydroxyhexan-2-yl]carbamoyl]-4-[(4-methylphenyl)methoxy]pyrrolidin-1-yl]-1-oxo-4-phenylbutan-2-yl]carbamate | C44H51N5O8 | CID 24892831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3Z)-5-(((2,6-Dichlorophenyl)methyl)sulfonyl)-3-((3,5-dimethyl-4-(((2R)-2-(1-pyrrolidinylmethyl)-1-pyrrolidinyl)carbonyl)-1H-pyrrol-2-yl)methylene)-1,3-dihydro-2H-indol-2-one | C32H34Cl2N4O4S | CID 10461815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 6-Amino-4-fluoro-1H-indazol-3-ol: Strategies and Methodologies for Drug Development Professionals

Introduction: The Significance of 6-Amino-4-fluoro-1H-indazol-3-ol in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets. Among the vast family of indazole derivatives, this compound stands out as a particularly valuable building block in drug discovery and development. The strategic placement of the amino, fluoro, and hydroxyl groups on the indazole core provides multiple points for further functionalization, enabling the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthetic strategies for obtaining this key intermediate, with a focus on the underlying chemical principles and practical experimental guidance for researchers in the pharmaceutical sciences.

Retrosynthetic Analysis: Devising a Practical and Efficient Synthetic Pathway

A logical retrosynthetic analysis of this compound suggests a multi-step approach commencing from readily available starting materials. The core indazol-3-ol skeleton can be efficiently constructed via the cyclization of a suitably substituted 2-halobenzoic acid with hydrazine. The 6-amino group is most strategically introduced in the final step through the reduction of a precursor 6-nitro group. This approach avoids potential complications arising from the reactivity of the amino group in earlier stages of the synthesis. The fluorine atom at the 4-position needs to be incorporated into the starting aromatic precursor.

This retrosynthetic strategy leads to a key intermediate: a 2-halo-4-fluoro-6-nitrobenzoic acid. The synthesis of this intermediate is a critical aspect of the overall pathway. A plausible and practical starting material for the synthesis of this key intermediate is a commercially available substituted toluene, which can be halogenated, nitrated, and then oxidized to the corresponding benzoic acid.

Strategic Synthesis of the Key Precursor: 2-Bromo-4-fluoro-6-nitrobenzoic Acid

The successful synthesis of this compound hinges on the efficient preparation of the key intermediate, 2-bromo-4-fluoro-6-nitrobenzoic acid. This section outlines a robust, multi-step synthesis starting from the commercially available 4-fluoro-2-nitrotoluene.

Step 1: Bromination of 4-Fluoro-2-nitrotoluene

The regioselective introduction of a bromine atom at the 2-position of 4-fluoro-2-nitrotoluene is the initial and critical step. The directing effects of the existing substituents (fluoro and nitro groups) guide the incoming electrophile. The reaction is typically carried out using N-bromosuccinimide (NBS) in a strong acid medium, such as a mixture of trifluoroacetic acid and sulfuric acid.[2]

Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-6-nitrotoluene [2]

-

To a solution of 4-fluoro-2-nitrotoluene (1 equivalent) in trifluoroacetic acid, add concentrated sulfuric acid.

-

Cool the mixture in an ice bath and add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 2-bromo-4-fluoro-6-nitrotoluene.

| Parameter | Value |

| Starting Material | 4-Fluoro-2-nitrotoluene |

| Reagents | N-Bromosuccinimide, Trifluoroacetic acid, Sulfuric acid |

| Solvent | Trifluoroacetic acid |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 24 hours |

| Purification | Flash Column Chromatography |

Step 2: Oxidation to 2-Bromo-4-fluoro-6-nitrobenzoic Acid

The subsequent step involves the oxidation of the methyl group of 2-bromo-4-fluoro-6-nitrotoluene to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. The reaction conditions must be carefully controlled to prevent degradation of the aromatic ring.

Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-6-nitrobenzoic Acid

-

Suspend 2-bromo-4-fluoro-6-nitrotoluene (1 equivalent) in an aqueous solution of a strong oxidizing agent like potassium permanganate.

-

Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter to remove manganese dioxide.

-

Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-bromo-4-fluoro-6-nitrobenzoic acid.

| Parameter | Value |

| Starting Material | 2-Bromo-4-fluoro-6-nitrotoluene |

| Reagent | Potassium Permanganate |

| Solvent | Water |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Work-up | Acidification and Filtration |

Construction of the Indazol-3-ol Core and Final Transformation

With the key 2-bromo-4-fluoro-6-nitrobenzoic acid in hand, the focus shifts to the construction of the indazole ring and the final reduction to the target molecule.

Step 3: Cyclization to 4-Fluoro-6-nitro-1H-indazol-3-ol

The formation of the indazol-3-ol ring is achieved by the condensation of 2-bromo-4-fluoro-6-nitrobenzoic acid with hydrazine. This reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular nucleophilic aromatic substitution, displacing the bromide and forming the pyrazole ring.

Experimental Protocol: Synthesis of 4-Fluoro-6-nitro-1H-indazol-3-ol

-

To a solution of 2-bromo-4-fluoro-6-nitrobenzoic acid (1 equivalent) in a suitable high-boiling solvent (e.g., ethylene glycol or N-methyl-2-pyrrolidone), add hydrazine hydrate (excess).

-

Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Collect the precipitated product by filtration, wash with water, and dry to yield 4-fluoro-6-nitro-1H-indazol-3-ol.

| Parameter | Value |

| Starting Material | 2-Bromo-4-fluoro-6-nitrobenzoic Acid |

| Reagent | Hydrazine Hydrate |

| Solvent | High-boiling solvent (e.g., Ethylene Glycol) |

| Temperature | 150-180 °C |

| Reaction Time | Several hours |

| Purification | Precipitation and Filtration |

Step 4: Reduction to this compound

The final step is the reduction of the nitro group at the 6-position to an amino group. This can be accomplished using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[3] Other methods include the use of tin(II) chloride in an acidic medium or iron powder in acetic acid.[3]

Experimental Protocol: Synthesis of this compound [3]

-

Dissolve 4-fluoro-6-nitro-1H-indazol-3-ol (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography to yield this compound.

| Parameter | Value |

| Starting Material | 4-Fluoro-6-nitro-1H-indazol-3-ol |

| Reagent | H₂ gas, 10% Pd/C |

| Solvent | Ethanol or Methanol |

| Temperature | Room Temperature |

| Reaction Time | Monitored by TLC |

| Purification | Recrystallization or Column Chromatography |

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key building block for the development of novel therapeutics. The strategy relies on readily accessible starting materials and well-established chemical transformations. The modularity of this synthesis allows for the potential preparation of a diverse library of substituted indazole derivatives by employing differently substituted starting materials. As the demand for novel and effective drug candidates continues to grow, the efficient synthesis of such versatile scaffolds will remain a cornerstone of medicinal chemistry research.

References

-

PrepChem. Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. [Link]

-

Molecules. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. [Link]

- Google Patents. CN103319410A - Synthesis method of indazole compound.

-

Quora. What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. [Link]

- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

PrepChem. Synthesis of 2-Chloro-6-nitro-benzoic acid. [Link]

-

ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. [Link]

- Google Patents. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

-

Organic Syntheses. 2,4,6-tribromobenzoic acid. [Link]

-

Patsnap Eureka. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. [Link]

-

PubChem. 2-Bromo-6-fluoro-4-nitrotoluene. [Link]

-

Aaron Chemicals. 2-Bromo-4-fluoro-6-nitrotoluene. [Link]

-

PubChem. 4-Bromo-2-fluorobenzoic acid. [Link]

-

ResearchGate. 1-(6-Nitro-1H-indazol-1-yl)ethanone. [Link]

-

PubMed Central. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

-

PubMed Central. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

Sources

6-Amino-4-fluoro-1H-indazol-3-ol mechanism of action speculation

An In-Depth Technical Guide on the Core Mechanism of Action Speculation for 6-Amino-4-fluoro-1H-indazol-3-ol

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] this compound is a novel compound of interest, and while direct mechanistic studies are not yet prevalent in the literature, its structural features allow for robust, evidence-based speculation on its mechanism of action. The presence of the 3-amino-1H-indazole core is a strong indicator of kinase inhibitory activity, a hypothesis supported by extensive research on analogous compounds.[2][3][4] Furthermore, the demonstrated ability of related indazole derivatives to modulate critical cell survival and immune pathways suggests that its biological activity may be multifaceted. This guide synthesizes current knowledge on structurally related compounds to propose three primary, plausible mechanisms of action for this compound: 1) ATP-competitive kinase inhibition, 2) modulation of apoptosis via the p53/MDM2 axis, and 3) immunomodulation through inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). We will detail the rationale behind each hypothesis and provide comprehensive, validated experimental protocols to rigorously test these speculations.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole derivatives have garnered significant attention from the scientific community due to their wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][4][5] In the realm of oncology, the 1H-indazole-3-amine structure is particularly noteworthy, having been identified as a highly effective "hinge-binding" fragment that anchors small molecules into the ATP-binding pocket of various protein kinases.[4]

The subject of this guide, this compound, possesses several key structural motifs that inform our mechanistic hypotheses:

-

1H-Indazole Core: A bicyclic aromatic system that provides a rigid framework for interaction with protein targets.

-

3-Amino Group (in tautomeric equilibrium with 3-ol): This group is crucial for forming hydrogen bond interactions, particularly with the hinge region of kinases.

-

4-Fluoro Substitution: The strategic placement of a fluorine atom can significantly enhance metabolic stability and binding affinity through favorable electrostatic interactions.[2]

-

6-Amino Group: This functional group provides an additional point for interaction or further chemical modification.

Based on these features and a wealth of data on analogous structures, we can construct a logical framework for investigating its molecular mechanism of action.

Primary Hypothesis: ATP-Competitive Kinase Inhibition

The most compelling hypothesis for the mechanism of action of this compound is the inhibition of protein kinases. The dysregulation of kinase signaling is a hallmark of cancer, making them prime therapeutic targets.

Mechanistic Rationale

The 3-amino-1H-indazole scaffold has been successfully employed to generate potent inhibitors of multiple kinase families, including Receptor Tyrosine Kinases (RTKs) and serine/threonine kinases.[1][3][6] The proposed mechanism involves the compound acting as an ATP-competitive inhibitor. The nitrogen atoms of the pyrazole ring and the exocyclic 3-amino group are perfectly positioned to form a triad of hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a short sequence of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's phosphotransferase activity and halting downstream signaling.

Potential Kinase Targets

Based on studies of structurally similar compounds, several kinase families emerge as high-priority targets for this compound.

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Notably, research has shown that a fluorine substitution at the 6-position of the indazole ring can improve enzymatic and cellular potency against FGFR1 and FGFR2.[7] The 4-fluoro substituent in our compound of interest may confer similar or enhanced activity.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Linifanib (ABT-869), a potent RTK inhibitor built on a 3-aminoindazole core, effectively targets the VEGFR and PDGF receptor families, crucial mediators of tumor angiogenesis.[3]

-

Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a critical target in oncology. Potent PLK4 inhibitors have been developed using an N-(1H-indazol-6-yl)benzenesulfonamide core, demonstrating that the indazole scaffold is well-suited for targeting this serine/threonine kinase.[6]

The following diagram illustrates the hypothesized inhibition of the FGFR signaling pathway.

Caption: Hypothesized inhibition of the FGFR signaling pathway by this compound.

Experimental Validation Protocol: Kinase Inhibition

Objective: To identify and validate protein kinase targets of this compound.

Workflow Diagram:

Caption: Experimental workflow for kinase target identification and validation.

Step-by-Step Methodology:

-

Broad Kinase Panel Screening:

-

Principle: An initial high-throughput screen to identify potential kinase targets from a large, representative panel.

-

Protocol:

-

Submit the compound to a commercial service (e.g., Eurofins DiscoverX's KINOMEscan™ or Reaction Biology's Kinase HotSpot℠).

-

Run the assay at a single high concentration (e.g., 1 or 10 µM) against a panel of >400 human kinases.

-

Analyze the output data, typically expressed as "% Inhibition" or "% of Control". Identify kinases that are inhibited by >90% as primary "hits".

-

-

-

In Vitro IC₅₀ Determination:

-

Principle: To quantify the potency of the compound against the primary hits identified in Step 1.

-

Protocol:

-

For each hit kinase, perform a radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., ADP-Glo™) in vitro kinase assay.

-

Prepare a 10-point, 3-fold serial dilution of the compound (e.g., from 10 µM to 0.5 nM).

-

Incubate the kinase, appropriate substrate, and ATP with each concentration of the compound.

-

Measure kinase activity and plot the results against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

-

-

Cellular Target Engagement:

-

Principle: To confirm that the compound inhibits the target kinase within a cellular context.

-

Protocol (Example for FGFR):

-

Select a cancer cell line with known FGFR amplification or activating mutation (e.g., SNU-16 for FGFR2).

-

Culture cells to 70-80% confluency.

-

Treat cells with a serial dilution of the compound (e.g., 0-10 µM) for 2-4 hours.

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Perform Western blot analysis using antibodies against total FGFR, phosphorylated FGFR (p-FGFR), and a key downstream substrate like p-FRS2. Use GAPDH or β-actin as a loading control.

-

A dose-dependent decrease in p-FGFR and p-FRS2, without a change in total FGFR, validates cellular target engagement.

-

-

Secondary Hypothesis: Induction of Apoptosis via p53/MDM2 Pathway

Several indazole derivatives have been shown to exert their anti-tumor effects by inducing programmed cell death, or apoptosis.[5][8]

Mechanistic Rationale

A study on 1H-indazole-3-amine derivatives demonstrated that a lead compound induced apoptosis and cell cycle arrest in a chronic myeloid leukemia cell line.[5][9] Mechanistic studies suggested this was achieved by modulating members of the Bcl-2 family and, significantly, by impacting the p53/MDM2 pathway.[8] The p53 tumor suppressor protein is a critical regulator of cell fate, and its activity is tightly controlled by the E3 ubiquitin ligase, MDM2, which targets p53 for proteasomal degradation. We hypothesize that this compound may disrupt the p53-MDM2 interaction, leading to the stabilization and accumulation of p53. Activated p53 would then transcriptionally upregulate pro-apoptotic genes, such as Bax, triggering the intrinsic apoptosis cascade.

Pathway Diagram:

Caption: Hypothesized induction of apoptosis via inhibition of the MDM2-p53 interaction.

Experimental Validation Protocol: Apoptosis Induction

Objective: To determine if this compound induces apoptosis in cancer cells.

Step-by-Step Methodology:

-

Quantification of Apoptosis by Annexin V/PI Staining:

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells.

-

Protocol:

-

Select a cancer cell line with wild-type p53 (e.g., K562 or A549).

-

Treat cells with the compound at various concentrations (e.g., 0, 1, 5, 10 µM) for 24 or 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend cells in Annexin V Binding Buffer and add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. An increase in the Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) populations indicates apoptosis induction.

-

-

-

Western Blot for Apoptosis Markers:

-

Principle: To detect the activation of the key proteins involved in the apoptotic cascade.

-

Protocol:

-

Treat cells and prepare lysates as described in the kinase validation protocol.

-

Perform Western blot analysis using antibodies for key apoptosis markers:

-

p53 Pathway: Total p53, MDM2.

-

Bcl-2 Family: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic).

-

Caspase Cascade: Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP.

-

-

An increase in p53, the Bax/Bcl-2 ratio, and cleaved forms of caspases and PARP would support the hypothesis.

-

-

Tertiary Hypothesis: Immunomodulation via IDO1 Inhibition

A more recent and intriguing possibility is that the compound could function as an immunomodulatory agent.

Mechanistic Rationale

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the rate-limiting step in tryptophan catabolism. In the tumor microenvironment, IDO1 is often overexpressed, leading to tryptophan depletion and the accumulation of kynurenine metabolites. This suppresses the activity of tumor-infiltrating T cells, allowing the cancer to evade the immune system. A recent study specifically designed 6-substituted aminoindazole derivatives as IDO1 inhibitors, demonstrating potent anti-proliferative activity and suppression of IDO1 protein expression.[10][11] Given the structural similarity, it is plausible that this compound could also inhibit IDO1, thereby reversing immune suppression and promoting an anti-tumor immune response.

Experimental Validation Protocol: IDO1 Inhibition

Objective: To determine if this compound can inhibit IDO1 activity.

Step-by-Step Methodology:

-

Cell-Based IDO1 Activity Assay:

-

Principle: To measure the compound's ability to block IDO1-mediated conversion of tryptophan to kynurenine in a cellular context.

-

Protocol:

-

Use HCT116 or other suitable cancer cells. Plate cells and allow them to adhere overnight.

-

Treat cells with IFN-γ (e.g., 50 ng/mL) for 24 hours to induce IDO1 expression.

-

Remove the medium and add fresh medium containing various concentrations of the test compound along with a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.

-

Incubate for another 24-48 hours.

-

Collect the cell culture supernatant. Add trichloroacetic acid to precipitate proteins.

-

Centrifuge and transfer the supernatant to a new plate. Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

Incubate for 10 minutes and measure the absorbance at 490 nm. The signal, which corresponds to the kynurenine concentration, should decrease in a dose-dependent manner if the compound inhibits IDO1.

-

-

Summary and Integrated Future Directions

We have outlined three scientifically-grounded, speculative mechanisms of action for this compound. The primary hypothesis points to its role as a kinase inhibitor, a function for which the indazole scaffold is well-known. Secondary hypotheses suggest it may also induce apoptosis via p53 stabilization or exert immunomodulatory effects by inhibiting IDO1.

Summary of Hypotheses and Validating Experiments

| Hypothesis | Proposed Mechanism | Key Validating Experiment(s) |

| Primary: Kinase Inhibition | ATP-competitive binding to the kinase hinge region, blocking downstream signaling. | Kinome-wide screening followed by IC₅₀ determination and cellular phospho-protein Western blotting. |

| Secondary: Apoptosis Induction | Disruption of the MDM2-p53 interaction, leading to p53-mediated apoptosis. | Annexin V/PI flow cytometry and Western blotting for cleaved caspases and PARP. |

| Tertiary: Immunomodulation | Inhibition of the IDO1 enzyme, reversing tryptophan-depletion-mediated T-cell suppression. | Cellular kynurenine production assay in IFN-γ stimulated cancer cells. |

It is crucial to recognize that these mechanisms are not mutually exclusive. For instance, inhibition of a pro-survival kinase can directly lead to the induction of apoptosis. Future work should focus on a systematic execution of the proposed validation experiments. Positive results should be followed by in vivo studies using xenograft or syngeneic tumor models to confirm anti-tumor efficacy and to perform pharmacodynamic analyses that verify target engagement in a physiological setting. This rigorous, hypothesis-driven approach will be essential to fully elucidate the therapeutic potential of this compound.

References

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available from: [Link]

-

Nguyen, T. P., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(2), 1045-1056. Available from: [Link]

-

Nguyen, T. P., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Institutes of Health. Available from: [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available from: [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. Available from: [Link]

-

Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Institutes of Health. Available from: [Link]

-

Sharma, G., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. Available from: [Link]

-

Cui, J., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. PubMed. Available from: [Link]

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online. Available from: [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. Available from: [Link]

-

Kumar, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available from: [Link]

-

El Aissouq, A., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available from: [Link]

-

Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. Available from: [Link]

-

Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Available from: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Spectroscopic Landscape of 6-Amino-4-fluoro-1H-indazol-3-ol: A Predictive and Methodological Guide

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analytical framework for the spectroscopic characterization of the novel heterocyclic compound, 6-Amino-4-fluoro-1H-indazol-3-ol. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and methodological resource. By leveraging data from structurally analogous compounds and established spectroscopic principles, this guide offers valuable insights for researchers engaged in the synthesis, identification, and application of this and similar chemical entities in drug discovery and development.

Introduction: The Significance of Fluorinated Indazoles

Fluorinated indazole scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. The introduction of fluorine can modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, making these compounds attractive for the design of novel therapeutics. This compound, with its unique substitution pattern, presents a promising, yet uncharacterized, building block for the development of new chemical entities. Accurate spectroscopic analysis is the cornerstone of its chemical identity and purity assessment.

Mass Spectrometry: Unveiling the Molecular Ion

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is indispensable for confirming its molecular formula (C₇H₆FN₃O).

Predicted Mass Spectrometry Data

Based on its chemical formula, the following mass-to-charge ratios (m/z) for various adducts are predicted. These predictions are crucial for the initial identification of the compound in a complex mixture.

| Adduct | Predicted m/z |

| [M+H]⁺ | 168.05676 |

| [M+Na]⁺ | 190.03870 |

| [M-H]⁻ | 166.04220 |

| [M+NH₄]⁺ | 185.08330 |

| [M+K]⁺ | 206.01264 |

| M represents the neutral molecule |

Table 1: Predicted m/z values for common adducts of this compound.[1]

Experimental Protocol: High-Resolution Mass Spectrometry

A robust protocol for acquiring HRMS data is critical for unambiguous formula determination.

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

Instrumentation and Data Acquisition:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire data in both positive and negative ionization modes to observe different adducts.

-

Set the mass range to scan from m/z 50 to 500 to encompass the expected molecular ion and potential fragments.

Data Analysis:

-

Identify the peaks corresponding to the predicted m/z values of the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules.

-

Utilize the instrument's software to calculate the elemental composition from the accurate mass measurement, which should align with the theoretical formula of C₇H₆FN₃O.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Delineating the Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete structural assignment.

Predicted ¹H NMR Spectral Data

The predicted proton NMR spectrum will reveal the number of different types of protons and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 11.5 | Broad Singlet | 1H | Indazole N-H |

| ~9.0 - 10.0 | Broad Singlet | 1H | O-H |

| ~6.5 - 7.0 | Doublet | 1H | Aromatic H-5 |

| ~6.0 - 6.5 | Doublet of Doublets | 1H | Aromatic H-7 |

| ~4.5 - 5.5 | Broad Singlet | 2H | Amino NH₂ |

Table 2: Predicted ¹H NMR chemical shifts for this compound in DMSO-d₆.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, J ≈ 240 Hz) | C-4 |

| ~155 | C-3 |

| ~145 | C-7a |

| ~140 | C-6 |

| ~120 | C-3a |

| ~105 (d, J ≈ 25 Hz) | C-5 |

| ~95 (d, J ≈ 25 Hz) | C-7 |

Table 3: Predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆. The carbon attached to fluorine (C-4) and adjacent carbons will exhibit splitting (doublet, d) with characteristic coupling constants (J).

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and shim the instrument to achieve a homogeneous magnetic field.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be necessary due to the low natural abundance of ¹³C.

-

Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively.

Data Analysis:

-

Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.

Visualization of Analytical Workflows

To provide a clear and logical representation of the experimental processes, the following diagrams illustrate the workflows for both Mass Spectrometry and NMR Spectroscopy.

Figure 1: Workflow for High-Resolution Mass Spectrometry.

Figure 2: Workflow for NMR Spectroscopy.

Conclusion: A Path Forward for Characterization

This guide provides a foundational framework for the spectroscopic analysis of this compound. While the presented data is predictive, the detailed methodologies and workflows offer a robust starting point for researchers. The experimental validation of these predictions will be a critical step in advancing the use of this and related fluorinated indazoles in the development of novel chemical probes and therapeutic agents.

References

-

PubChem. This compound. Available from: [Link].

Sources

6-Amino-4-fluoro-1H-indazol-3-ol solubility in DMSO and aqueous buffers

An In-Depth Technical Guide Solubility Profiling of 6-Amino-4-fluoro-1H-indazol-3-ol in DMSO and Aqueous Buffers for Drug Discovery Applications

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the intrinsic physicochemical properties of a lead candidate are as crucial as its pharmacological activity. Among these, aqueous solubility stands out as a paramount determinant of a compound's downstream success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1] Compounds with poor solubility can lead to unreliable in vitro assay results, underestimated toxicity, and significant challenges in formulation development, increasing both the time and cost of research.[2][3]

This guide focuses on this compound, a substituted indazole derivative. The indazole scaffold is of significant interest in medicinal chemistry, with many derivatives being investigated as potent inhibitors in various signaling pathways.[4][5] However, such heterocyclic compounds, particularly those with rigid aromatic cores, often exhibit poor aqueous solubility, posing a significant hurdle for researchers.

This document provides a comprehensive technical framework for understanding and experimentally determining the solubility of this compound. We will delve into its behavior in dimethyl sulfoxide (DMSO), the universal solvent for compound storage and screening, and in physiologically relevant aqueous buffers. The protocols and principles outlined herein are designed to equip researchers, scientists, and drug development professionals with the expertise to generate robust and reliable solubility data, enabling informed decision-making in their discovery programs.

PART 1: Foundational Physicochemical Analysis

A thorough understanding of a molecule's structure is the first step in predicting its solubility behavior.

Chemical Structure and Functional Group Analysis

This compound is a heterocyclic compound with the molecular formula C₇H₆FN₃O.[6]

Structure:

(Simplified 2D representation)

Its key structural features and their influence on solubility are:

-

Indazole Core: A bicyclic aromatic system that is rigid and planar. Such structures are often associated with high crystal lattice energy, which can negatively impact solubility, a characteristic of so-called 'brick dust' molecules.[7]

-

Amino Group (-NH₂): A basic functional group. At a pH below its pKa, this group will be protonated (-NH₃⁺), forming a cation. This ionization dramatically increases the molecule's interaction with polar water molecules, thereby enhancing solubility.[1]

-

Hydroxyl Group (-OH) at position 3 (enol form): This group can also be depicted as a carbonyl group (=O) in its keto tautomer (indazolone). The enol form is weakly acidic. At a pH above its pKa, it can be deprotonated (-O⁻), forming an anion and similarly increasing aqueous solubility.

-

Fluoro Group (-F): A highly electronegative substituent that can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding, but generally has a minor, often negative, impact on aqueous solubility due to its hydrophobic nature.

The presence of both a basic amino group and an acidic hydroxyl/enol group makes this compound an amphoteric substance. Its net charge and, consequently, its aqueous solubility are expected to be highly dependent on the pH of the solution.[8][9]

Predicted Physicochemical Properties

While experimental data for this specific molecule is scarce, computational models provide valuable estimates.[6]

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | 167.14 g/mol | Small molecule, favorable for solubility. |

| XlogP | 0.6 | Indicates moderate lipophilicity. Values <2 are generally not associated with solubility being solely limited by lipophilicity.[7] |

| Hydrogen Bond Donors | 3 (from -NH₂, -OH, and ring N-H) | High capacity for hydrogen bonding, which is essential for dissolution in polar protic solvents like water. |

| Hydrogen Bond Acceptors | 4 (from -N=, =N-, -OH, -F) | High capacity for hydrogen bonding. |

The structural analysis and predicted properties suggest that while the core scaffold may be challenging to solubilize, the ionizable functional groups provide a clear strategy for enhancing aqueous solubility by manipulating pH.

PART 2: Solubility in DMSO - The Gateway to Screening

DMSO is the solvent of choice for preparing high-concentration stock solutions for high-throughput screening (HTS) and other biological assays due to its exceptional solvating power for a wide range of organic molecules.[10]

Importance of a High-Quality DMSO Stock

An accurately prepared and fully solubilized DMSO stock solution is the foundation of reliable in vitro data. Undissolved particulates can lead to significant errors in concentration during serial dilutions, while compound precipitation in the stock itself can render it unusable.[10] It is critical to keep the final concentration of DMSO in assays low (typically below 0.5%) to avoid solvent-induced toxicity or artifacts.[10]

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a self-validating system for preparing a high-quality stock solution.

Materials:

-

This compound (solid powder)

-

Anhydrous, sterile DMSO (≥99.9% purity)

-

Analytical balance

-

Sterile microcentrifuge tubes or glass vials

-

Calibrated pipettes

-

Vortex mixer

-

Water bath sonicator

Methodology:

-

Calculate Required Mass:

-

Determine the desired stock concentration (e.g., 10 mM) and volume (e.g., 1 mL).

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

For 1 mL of a 10 mM stock: 0.010 mol/L × 0.001 L × 167.14 g/mol × 1000 mg/g = 1.67 mg.

-

-

Weighing the Compound:

-

Tare a sterile, empty microcentrifuge tube on an analytical balance.

-

Carefully weigh the calculated mass (e.g., 1.67 mg) of the compound directly into the tube. Record the exact mass.

-

-

Solubilization:

-

Add the corresponding volume of sterile DMSO to the tube.

-

Gently vortex the tube for 1-2 minutes until the compound is visually dissolved.[10] Avoid vigorous or prolonged vortexing that can introduce air bubbles.[6]

-

Causality Check: Visual inspection is the first validation step. If any solid particles remain, the solution is not yet homogenous.

-

-

Assisted Solubilization (If Necessary):

-

If the compound does not fully dissolve, place the sealed tube in a water bath sonicator for 5-10 minutes.[10] Sonication uses ultrasonic waves to break up solid aggregates and enhance dissolution.

-

Gentle warming in a 37°C water bath can also be employed, but must be used with caution as heat can degrade thermally sensitive compounds.[10]

-

Self-Validation: After each step, visually inspect the solution against a light source to ensure no particulates remain. A perfectly clear solution indicates complete solubilization.

-

-

Storage and Handling:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[10]

-

Rationale: Aliquoting is critical to prevent degradation caused by repeated freeze-thaw cycles.[10]

-

Store aliquots at -20°C or -80°C in tightly sealed containers to prevent water absorption by the hygroscopic DMSO.[10]

-

DMSO Stock Preparation Workflow

Caption: Workflow for preparing a validated DMSO stock solution.

PART 3: Aqueous Solubility - Kinetic vs. Thermodynamic Approaches

Aqueous solubility is not a single value but is defined by the method of its determination. For drug discovery, two types of solubility—kinetic and thermodynamic—are routinely measured, each providing different and complementary insights.[2][11]

-

Kinetic Solubility: Measures the concentration at which a compound precipitates when a DMSO stock solution is rapidly diluted into an aqueous buffer.[11] This mimics the conditions of many in vitro assays. It is a high-throughput measurement but can often overestimate the true solubility due to the formation of supersaturated solutions.[12][13]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound in a solvent.[3] It is determined by allowing an excess of the solid to equilibrate with the solvent over a prolonged period (e.g., 24 hours).[14] This "gold standard" measurement is lower-throughput but essential for lead optimization and pre-formulation studies.[2][15]

The Impact of pH on the Solubility of this compound

As an amphoteric compound, its solubility will be lowest at its isoelectric point (pI), where the molecule has no net charge, and will increase significantly in acidic or basic solutions.[1][16]

-

In Acidic Buffers (e.g., pH < 5): The basic amino group becomes protonated (cationic form), leading to a substantial increase in solubility.[9]

-

In Basic Buffers (e.g., pH > 9): The weakly acidic enol/hydroxyl group becomes deprotonated (anionic form), also increasing solubility.[17]

-

In Neutral Buffers (e.g., PBS pH 7.4): Solubility will depend on the proximity of the pH to the compound's pI. For many similar molecules, this is the region of minimum solubility.

Caption: Expected relationship between pH and the ionization state and solubility of this compound.

PART 4: Experimental Protocols for Aqueous Solubility Determination

The following protocols outline the methodologies for measuring kinetic and thermodynamic solubility.

Protocol 1: Kinetic Solubility Assay via Nephelometry

This high-throughput method is ideal for early-stage discovery.[2] It measures the concentration at which precipitation occurs upon dilution from a DMSO stock.[18]

Materials:

-

10 mM DMSO stock solution of the test compound

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microplate

-

Automated liquid handler (recommended) or multichannel pipette

-

Plate nephelometer or turbidimeter

Methodology:

-

Plate Preparation: Add 198 µL of the aqueous buffer to wells in several rows of a 96-well plate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock to the first well of each row and mix thoroughly. This creates an initial concentration of 100 µM with 1% DMSO.

-

Serial Dilution: Perform a 2-fold serial dilution across the row by transferring 100 µL from the first well to the second, mixing, then transferring 100 µL from the second to the third, and so on.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 1-2 hours to allow for precipitate formation.

-

Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles.[18]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer-only control wells.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This is the definitive method for determining equilibrium solubility.[3][15]

Materials:

-

Solid this compound

-

Aqueous buffers of interest (e.g., pH 5.0, 7.4, and 9.0)

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled incubator

-

Centrifuge or filtration device (e.g., 0.45 µm PVDF filter plate)

-

HPLC-UV system for quantification

Methodology:

-

Sample Preparation: Add an excess amount of solid compound (e.g., 1-2 mg) to a glass vial. The key is to ensure solid is still present at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[14]

-

Causality Check: The system must reach a state where the rate of dissolution equals the rate of precipitation. 24 hours is a standard starting point, but longer times may be needed for some compounds.[13]

-

-

Phase Separation: Separate the undissolved solid from the saturated solution.

-

Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Alternatively, filter the suspension. Caution must be exercised as the compound may adsorb to the filter material, potentially underestimating solubility.[18]

-

-

Quantification: Carefully take a known volume of the clear supernatant and dilute it into a suitable solvent (e.g., 50:50 acetonitrile:water) for analysis.

-

Analysis: Determine the concentration of the compound in the diluted supernatant using a validated HPLC-UV method against a standard curve prepared from the DMSO stock.

-

Calculation: Back-calculate the original concentration in the supernatant to determine the thermodynamic solubility in µg/mL or µM.

Comparative Experimental Workflow

Caption: Comparison of Kinetic and Thermodynamic solubility determination workflows.

PART 5: Data Presentation and Interpretation

All solubility data should be meticulously recorded and presented clearly.

Summary of Solubility Data

| Method | Buffer System (pH) | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |

| Kinetic | PBS (7.4) | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Citrate (5.0) | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | PBS (7.4) | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Borate (9.0) | 25 | [Experimental Value] | [Calculated Value] |

Interpreting the Results

-

pH-Dependence: The data will likely confirm the U-shaped pH-solubility profile predicted earlier. This information is vital for selecting appropriate vehicles for in vivo studies.

-

Kinetic vs. Thermodynamic: A significant difference between the kinetic and thermodynamic solubility at the same pH (e.g., kinetic >> thermodynamic) indicates a high propensity for the compound to form supersaturated solutions.[13] While this may be acceptable for rapid in vitro assays, it flags a risk of precipitation over time or upon administration in vivo.

-

Assay Compatibility: The determined solubility limits must be respected in all subsequent biological assays. Dosing above the solubility limit will lead to inaccurate and uninterpretable pharmacological data. Always include a vehicle control with the same final DMSO concentration in all experiments.[10]

Conclusion

Determining the solubility of this compound is not a single measurement but a systematic profiling exercise. Its amphoteric nature makes its aqueous solubility highly pH-dependent, a characteristic that can be leveraged to overcome its intrinsically low solubility at physiological pH. By employing the robust protocols for DMSO stock preparation and for both kinetic and thermodynamic aqueous solubility determination, researchers can generate high-quality, reliable data. This foundational knowledge is indispensable for validating in vitro results, guiding medicinal chemistry efforts to optimize compound properties, and enabling the successful progression of promising drug candidates through the development pipeline.

References

-

Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. International Journal of Pharmaceutics, 540(1-2), 185-193. Available from: [Link]

-

MDPI. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024). Available from: [Link]

-

PubMed Central. Fragment-pair based drug molecule solubility prediction through attention mechanism. Available from: [Link]

-

Khan Academy. pH and solubility. Available from: [Link]

-

ACS Publications. Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research. Available from: [Link]

-

askIITians. How does pH affect solubility?. (2025). Available from: [Link]

-

ACS Publications. Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). Available from: [Link]

-

ACS Omega. Pruned Machine Learning Models to Predict Aqueous Solubility. (2020). Available from: [Link]

-

SpringerLink. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2022). Available from: [Link]

-

Chemistry LibreTexts. The Effects of pH on Solubility. (2019). Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

-

Quora. How to make a stock solution of a substance in DMSO. (2018). Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Available from: [Link]

-

Technology Networks. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). Available from: [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds?. (2025). Available from: [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). Available from: [Link]

-

GE Healthcare. Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]

-

ResearchGate. How do I make a stock solution of a substance in DMSO?. (2016). Available from: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]

-

PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

-

PubMed. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. (2023). Available from: [Link]

-

American Elements. 6-Amino-1H-indazol-3-ol. Available from: [Link]

-

ResearchGate. Synthesis and molecular docking of novel indazole derivatives with DFT studies. (2024). Available from: [Link]

-

ResearchGate. Synthesis of new indazole derivatives as potential antioxidant agents. Available from: [Link]

-

PubMed Central. Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). Available from: [Link]

-

PubChem. 1H-Indazol-6-amine. Available from: [Link]

-

Semantic Scholar. The solubility of amino acids and related compounds in aqueous thylene glycol solutions. Available from: [Link]

Sources

- 1. epublications.vu.lt [epublications.vu.lt]

- 2. enamine.net [enamine.net]

- 3. evotec.com [evotec.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - this compound (C7H6FN3O) [pubchemlite.lcsb.uni.lu]

- 7. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How does pH affect solubility? - askIITians [askiitians.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. inventivapharma.com [inventivapharma.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Khan Academy [khanacademy.org]